molecular formula C13H19NO2 B13908928 cis-1-(Aminomethyl)-3-(benzyloxymethyl)cyclobutanol

cis-1-(Aminomethyl)-3-(benzyloxymethyl)cyclobutanol

Cat. No.: B13908928
M. Wt: 221.29 g/mol
InChI Key: VDEPRJYZVKIBCR-UHFFFAOYSA-N
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Description

cis-1-(Aminomethyl)-3-(benzyloxymethyl)cyclobutanol: is a cyclobutane derivative with a unique structure that includes an aminomethyl group and a benzyloxymethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of cis-1-(Aminomethyl)-3-(benzyloxymethyl)cyclobutanol typically involves the cyclization of suitable precursors under controlled conditions. One common method involves the reaction of a cyclobutane derivative with aminomethyl and benzyloxymethyl substituents in the presence of a suitable catalyst. The reaction conditions often include moderate temperatures and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods: Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction systems can be employed to optimize the production process. The use of high-throughput screening methods can also aid in identifying the most efficient reaction conditions for large-scale production.

Chemical Reactions Analysis

Types of Reactions: cis-1-(Aminomethyl)-3-(benzyloxymethyl)cyclobutanol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The aminomethyl and benzyloxymethyl groups can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.

Scientific Research Applications

Chemistry: In organic synthesis, cis-1-(Aminomethyl)-3-(benzyloxymethyl)cyclobutanol can serve as a building block for the synthesis of more complex molecules

Biology: The compound’s aminomethyl group can interact with biological molecules, making it a potential candidate for drug development. It may be used in the design of enzyme inhibitors or receptor modulators.

Medicine: In medicinal chemistry, this compound can be explored for its pharmacological properties. Its ability to interact with biological targets may lead to the development of new therapeutic agents.

Industry: The compound’s unique structure and reactivity make it useful in the development of new materials. It can be incorporated into polymers or used as a precursor for the synthesis of advanced materials with specific properties.

Mechanism of Action

The mechanism by which cis-1-(Aminomethyl)-3-(benzyloxymethyl)cyclobutanol exerts its effects involves interactions with molecular targets such as enzymes or receptors. The aminomethyl group can form hydrogen bonds or ionic interactions with target molecules, while the benzyloxymethyl group can enhance the compound’s binding affinity through hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

    cis-1,4-Bis(aminomethyl)cyclohexane: This compound has a similar aminomethyl group but differs in the cyclohexane ring structure.

    cis-1,4-Di(aminomethyl)cyclohexane: Another similar compound with two aminomethyl groups and a cyclohexane ring.

Uniqueness: cis-1-(Aminomethyl)-3-(benzyloxymethyl)cyclobutanol is unique due to the presence of both aminomethyl and benzyloxymethyl groups on a cyclobutane ring

Properties

Molecular Formula

C13H19NO2

Molecular Weight

221.29 g/mol

IUPAC Name

1-(aminomethyl)-3-(phenylmethoxymethyl)cyclobutan-1-ol

InChI

InChI=1S/C13H19NO2/c14-10-13(15)6-12(7-13)9-16-8-11-4-2-1-3-5-11/h1-5,12,15H,6-10,14H2

InChI Key

VDEPRJYZVKIBCR-UHFFFAOYSA-N

Canonical SMILES

C1C(CC1(CN)O)COCC2=CC=CC=C2

Origin of Product

United States

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